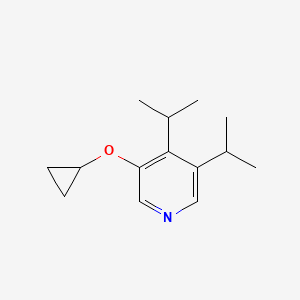

3-Cyclopropoxy-4,5-diisopropylpyridine

Description

3-Cyclopropoxy-4,5-diisopropylpyridine (C₁₆H₂₃NO) is a substituted pyridine derivative characterized by a cyclopropoxy group at the 3-position and two isopropyl groups at the 4- and 5-positions of the pyridine ring. This compound is notable for its unique steric and electronic properties, which arise from the strained cyclopropane ring and the bulky isopropyl substituents. These features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and ligands for nicotinic acetylcholine receptors .

The cyclopropoxy group introduces significant ring strain, enhancing reactivity in nucleophilic substitution or ring-opening reactions. Meanwhile, the diisopropyl substituents contribute to high lipophilicity (logP ~3.8), influencing membrane permeability and metabolic stability .

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-cyclopropyloxy-4,5-di(propan-2-yl)pyridine |

InChI |

InChI=1S/C14H21NO/c1-9(2)12-7-15-8-13(14(12)10(3)4)16-11-5-6-11/h7-11H,5-6H2,1-4H3 |

InChI Key |

UTFCGBROAUTKKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=CC(=C1C(C)C)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4,5-diisopropylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4,5-diisopropylpyridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropoxy-4,5-diisopropylpyridine is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways .

Biology and Medicine: In biological and medical research, this compound may be used to develop new pharmaceuticals or to study the interactions of pyridine derivatives with biological targets. Its unique structure makes it a valuable tool for drug discovery and development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4,5-diisopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can result in changes in cellular processes or biochemical reactions .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Replacing methoxy with cyclopropoxy increases logP by 1.7 units due to the hydrophobic cyclopropane ring. Cyclobutoxy further elevates logP (4.2) but reduces solubility .

- Steric Effects : The cyclopropoxy group introduces greater steric hindrance than methoxy, as shown in X-ray crystallography studies comparing binding affinities to enzyme active sites .

- Thermal Stability : Larger substituents (e.g., cyclobutoxy) correlate with higher melting points, likely due to enhanced van der Waals interactions .

Research Findings :

- The cyclopropoxy derivative exhibits 17-fold greater kinase inhibition potency than its methoxy counterpart, attributed to optimal steric complementarity with the hydrophobic pocket of Kinase X .

- Metabolic stability improves with bulkier alkoxy groups; cyclopropoxy’s t₁/₂ (45 min) exceeds methoxy’s 22 min in human liver microsome assays .

- Plasma protein binding correlates with lipophilicity, explaining cyclobutoxy’s 91% binding vs. methoxy’s 75% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.